molecular formula C9H16ClNO2 B13535389 Octahydroindolizine-7-carboxylic acid hydrochloride

Octahydroindolizine-7-carboxylic acid hydrochloride

Cat. No.: B13535389
M. Wt: 205.68 g/mol
InChI Key: BSHWTVCJHFPJEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-7-carboxylic acid hydrochloride typically involves the hydrogenation of indolizine derivatives under specific conditions. One common method involves the reduction of indolizine-7-carboxylic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Octahydroindolizine-7-carboxylic acid hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of indolizine derivatives on cellular processes. It has been shown to exhibit various biological activities, including antimicrobial and anticancer properties .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of octahydroindolizine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fully saturated indolizine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)7-3-5-10-4-1-2-8(10)6-7;/h7-8H,1-6H2,(H,11,12);1H

InChI Key

BSHWTVCJHFPJEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CCN2C1)C(=O)O.Cl

Origin of Product

United States

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